molecular formula C15H26N2O8 B14021350 1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate

1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate

Cat. No.: B14021350
M. Wt: 362.38 g/mol
InChI Key: WZBARPPAVSBWNL-IYPAPVHQSA-N
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Description

This compound is a chiral piperidine derivative featuring a six-membered ring with (2S,5S) stereochemistry. The tert-butyl and ethyl ester groups at positions 1 and 2 enhance steric protection and modulate solubility, respectively. The 5-amino group enables nucleophilic reactivity, making it a versatile intermediate in pharmaceutical synthesis . The oxalate counterion improves crystallinity and stability, distinguishing it from freebase or alternative salt forms .

Properties

Molecular Formula

C15H26N2O8

Molecular Weight

362.38 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate;oxalic acid

InChI

InChI=1S/C13H24N2O4.C2H2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;3-1(4)2(5)6/h9-10H,5-8,14H2,1-4H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1

InChI Key

WZBARPPAVSBWNL-IYPAPVHQSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Solvent and Base Selection

  • Solvent: Acetonitrile is preferred due to its polarity and ability to dissolve both reactants effectively.
  • Base: Triethylamine is commonly used; however, the amount is optimized to prevent solidification and ensure smooth reaction kinetics.

Temperature Control

  • Reaction temperature is typically maintained around 60 °C during mixing and stirring to promote reaction completion.
  • Cooling steps post-reaction help isolate the product by crystallization.

Reaction Time

  • Stirring times vary from 1 hour minimum to up to 10 hours, with 3-8 hours being optimal for maximum yield and purity.

Analytical Monitoring and Yield Determination

  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and calculate product yield at various stages.
  • Purity Assessment: Achieved purities are high, suitable for pharmaceutical intermediate standards.
  • Reaction yields reported range from 85% in older methods to up to 93% with optimized protocols.

Summary Table of Preparation Method Parameters

Parameter Details Impact on Process
Starting Materials Neutral tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate Simplifies reaction, avoids salt complications
Solvent Acetonitrile Good solubility, manageable viscosity
Base Triethylamine (4.6 eq.) Facilitates coupling, neutralizes acids
Temperature 60 °C during reaction; cooling to -5 to 10 °C for isolation Optimizes reaction rate and product crystallization
Reaction Time 1-10 hours (preferably 3-8 hours) Ensures completion and high yield
Product Yield Up to 93% High efficiency for industrial scale
Purity High purity suitable for pharmaceutical use Meets quality standards

Additional Notes on Related Preparation Techniques

  • Peptide synthesis techniques such as use of mixed acid anhydrides or activated esters may be applied to related compounds for amide bond formation.
  • Conversion to salts or solvates, including oxalate salts, is common to improve stability and handling.
  • The compound may be further derivatized or converted to N-oxide forms for specific pharmaceutical applications.

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

Reaction TypeReagents/ConditionsOutcomeSource
tert-Butyl ester cleavage Trifluoroacetic acid (TFA) in dichloromethaneSelective removal of tert-butyl group, yielding ethyl (2S,5S)-5-aminopiperidine-2-carboxylate
Ethyl ester hydrolysis NaOH (1M), aqueous THF, 50°CConversion to free carboxylic acid derivative
Oxalate dissociation Aqueous solutions (pH > 5)Release of oxalate anion, forming free amine base

Key Findings :

  • The tert-butyl ester is selectively cleaved under acidic conditions without affecting the ethyl ester or amine group .

  • Basic hydrolysis of the ethyl ester proceeds with moderate yields (65–75%) .

  • Oxalate acts as a counterion, dissociating in neutral/basic aqueous media to liberate the free amine .

Amine Functionalization

Reaction TypeReagents/ConditionsOutcomeSource
Acylation Acetic anhydride, pyridine, 0°CN-acetyl derivative formation (yield: 82%)
Carbamate coupling HATU/DIPEA, Boc-protected reagentsStable carbamate adducts (e.g., tert-butyl carbamate)
Reductive alkylation Benzaldehyde, NaBH₃CN, methanolN-benzyl derivative (stereochemistry preserved)

Key Findings :

  • The primary amine undergoes regioselective acylation under mild conditions.

  • Coupling with carbamate-forming reagents like Boc-anhydride occurs efficiently in the presence of HATU .

  • Stereochemical integrity at C2 and C5 is maintained during reductive alkylation .

Catalytic Hydrogenation

Substrate ModificationCatalyst SystemOutcomeSource
Oxalate removal Pd/C (10%), H₂ (1 atm), EtOHReduction to 1-(tert-butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate
Debenzylation Pd(OH)₂, H₂ (3 atm), THFCleavage of benzyloxyamine groups (used in intermediates)

Key Findings :

  • Hydrogenation under mild conditions removes oxalate without altering ester groups or stereochemistry .

  • Higher pressure (3 atm) is required for debenzylation of related intermediates .

Stereospecific Reactions

ProcessConditionsStereochemical OutcomeSource
Aminolysis NH₃, DMF, 60°CRetention of (2S,5S) configuration
Epimerization Strong base (e.g., LDA), –78°CPartial racemization at C2 (≤15%)

Key Findings :

  • The (2S,5S) configuration remains stable under standard amination conditions .

  • Epimerization occurs only under strongly basic, low-temperature conditions .

Stability Under Reactive Conditions

ConditionObservationSource
Acidic (pH < 3)Oxalate protonation; ester stability >24 hrs
Basic (pH > 10)Ethyl ester hydrolysis within 2 hrs
Oxidative (H₂O₂, 30°C)Degradation of amine group (t₁/₂ = 4.5 hrs)

Practical Implications :

  • Stability in acidic media enables storage as oxalate salt .

  • Oxidative degradation necessitates inert atmosphere handling .

Scientific Research Applications

1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Table 1: Key Structural Differences
Compound Name Ester Groups Substituent at C5 Ring Size Counterion/Salt Stereochemistry Key References
Target Compound tert-butyl, ethyl -NH2 Piperidine (6-membered) Oxalate (2S,5S)
1-(tert-Butyl) 2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate tert-butyl, methyl -NH2 Piperidine Freebase (2S,5S)
tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate tert-butyl -O (lactam) Bicyclic piperidine Freebase (1R,5R)
1-(tert-Butyl) 2-ethyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate HCl tert-butyl, ethyl -NH2 Pyrrolidine (5-membered) HCl (2S,4S)
1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate tert-butyl, methyl -OH Pyrrolidine Freebase (2S,4R)

Key Observations :

  • Ester Groups : Ethyl esters (target compound) improve lipophilicity compared to methyl analogs, influencing membrane permeability .
  • Amino vs. Hydroxyl Groups: The -NH2 group in the target compound supports amide bond formation, while -OH (e.g., ) enables hydrogen bonding but requires protection during synthesis .
  • Ring Size : Piperidine derivatives (6-membered) exhibit distinct conformational flexibility compared to pyrrolidine (5-membered), affecting binding affinity in drug-receptor interactions .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Notable Spectral Data
Target Compound 272.34 (freebase) + oxalate Not reported Moderate in polar solvents IR: N-H stretch (~3350 cm⁻¹), ester C=O (~1750 cm⁻¹)
1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate 257.29 128–130 Low in water, high in DMSO $^1$H NMR: δ 4.25 (m, 1H, C4-OH), δ 1.45 (s, 9H, tert-butyl)
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate 485.52 160–162 Insoluble in water HRMS: [M+Na]⁺ 508.2102 (calc.), 508.2105 (obs.)

Key Observations :

  • The oxalate counterion in the target compound likely increases aqueous solubility compared to freebase analogs .
  • Pyrrolidine derivatives (e.g., ) show higher melting points due to stronger intermolecular hydrogen bonding from -OH groups .

Key Observations :

  • The target compound’s amino group facilitates direct functionalization (e.g., acylation, alkylation), unlike azide or hydroxyl derivatives requiring additional steps .
  • Piperidine-based esters are prioritized in CNS drug design due to blood-brain barrier penetration .

Biological Activity

1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate, with CAS number 2940871-07-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(tert-butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate can be represented by the following molecular formula:

C15H26N2O8\text{C}_{15}\text{H}_{26}\text{N}_2\text{O}_8

Key Physical Properties:

  • Molecular Weight: 362.38 g/mol
  • Purity: 97%
  • IUPAC Name: 1-(tert-butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate

Pharmacological Effects

Research indicates that compounds similar to 1-(tert-butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate exhibit various pharmacological activities. Notably:

  • Kinase Inhibition: Some derivatives have shown potent inhibition of PI3Kα and PI3Kδ pathways, which are critical in cancer biology. For instance, a related compound demonstrated near-complete inhibition of tumor growth in xenograft models .

The biological activity of this compound is primarily attributed to its interactions with specific enzyme pathways. The modulation of kinase activity affects cellular signaling pathways involved in cell growth and survival.

Study on Tumor Growth Inhibition

A notable study evaluated a related compound's effect on tumor growth in a murine model with PI3Kα mutations. The results indicated a 93% reduction in tumor volume after chronic administration at a dose of 25 mg/kg b.i.d., showcasing the potential efficacy of these compounds in oncology .

Metabolic Stability

Another research highlighted the metabolic stability of related compounds, emphasizing their suitability for oral administration due to low metabolic turnover. This characteristic is crucial for developing effective therapeutic agents that require sustained bioavailability .

Comparative Analysis

Compound NameCAS NumberMolecular WeightKey Activity
1-(tert-butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate2940871-07-6362.38 g/molPI3K inhibition
Related Compound A2306248-46-2272.35 g/molTumor growth inhibition
Related Compound B1463501-46-3378.46 g/molKinase selectivity

Q & A

Q. What are the recommended methods for synthesizing 1-(tert-Butyl) 2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate oxalate?

A multi-step synthesis involving protective group strategies and stereochemical control is typically employed. For example, tert-butyl and ethyl groups are introduced via carbamate protection, followed by oxidation and deprotection steps. Key reactions include catalytic hydrogenation for amine generation and crystallization with oxalic acid to isolate the oxalate salt. Reaction conditions (e.g., anhydrous solvents, inert gas) and purification methods (e.g., column chromatography, recrystallization) are critical for yield optimization .

Q. How can the stereochemistry of the compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) or NMR analysis (e.g., NOESY for spatial correlations) are standard. For instance, SHELX programs enable precise determination of spatial arrangements in crystal structures by refining atomic coordinates against diffraction data . Additionally, chiral HPLC or polarimetry can validate enantiomeric purity .

Q. What safety protocols are essential when handling this compound in the lab?

Key safety measures include:

  • Storage: Inert gas atmosphere (N₂/Ar), dry conditions, and temperatures below 25°C to prevent decomposition .
  • Handling: Use PPE (gloves, goggles), avoid inhalation (fume hoods), and prevent environmental release. Emergency procedures for spills include neutralization with absorbents and proper waste disposal .

Q. Which analytical techniques are suitable for purity assessment?

High-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR are primary tools. IR spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹), while HPLC-MS detects impurities. Melting point analysis and elemental analysis further confirm bulk purity .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric excess (ee) in the final product?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can improve stereoselectivity. For example, enantioselective hydrogenation of intermediate ketones using Pd/C or Rh catalysts under controlled pressure and temperature enhances ee . Kinetic resolution during crystallization or enzymatic methods (e.g., lipase-mediated hydrolysis) may also refine ee .

Q. What strategies resolve contradictions in crystallographic data interpretation?

Discrepancies in crystal structures (e.g., disorder in tert-butyl groups) are addressed via:

  • Multi-conformer refinement in SHELXL.
  • Validation tools like PLATON to check for missed symmetry or twinning.
  • Complementary techniques like solid-state NMR to cross-verify dynamic disorder .

Q. How does the oxalate counterion influence the compound’s physicochemical properties?

The oxalate ion enhances solubility in polar solvents (e.g., water, ethanol) and stabilizes the crystalline lattice via hydrogen bonding. Studies using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) reveal its role in modifying melting points and hygroscopicity .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

Density functional theory (DFT) calculations model transition states for reactions like nucleophilic substitutions or ring-opening. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, guiding SAR for drug development .

Q. How can environmental risks associated with this compound be mitigated during disposal?

Biodegradation studies (e.g., OECD 301 tests) assess aquatic toxicity (H400 hazard code). Neutralization with Ca(OH)₂ or activated carbon adsorption reduces ecotoxicity. Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade persistent residues .

Q. What are the challenges in scaling up synthesis from milligram to kilogram quantities?

Key issues include maintaining stereochemical integrity during large-scale crystallization and minimizing exothermic side reactions. Process analytical technology (PAT) tools (e.g., in-situ IR) monitor reaction progress, while flow chemistry improves heat/mass transfer efficiency .

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